2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine
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Overview
Description
2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that features both an imidazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the imidazole ring imparts unique chemical properties, making it a versatile scaffold for drug design.
Mechanism of Action
Target of Action
It is known that imidazopyridine derivatives, which are structurally similar to this compound, have been recognized as having significant biological potential against a variety of targets, including anti-tubercular, anti-malarial, and anti-trypanosomal targets .
Mode of Action
brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial, and anti-TB agents, respectively .
Biochemical Pathways
brucei, kinase signaling in malaria parasites, and fatty acid synthesis in Mycobacteria .
Pharmacokinetics
A structurally similar compound, a substituted 2-(3-aminophenyl)imidazopyridine analogue, was found to have good oral bioavailability, and good plasma and brain exposure in mice .
Result of Action
brucei, malaria parasites, and Mycobacteria by interfering with essential biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine typically involves the condensation of 3-nitroaniline with o-phenylenediamine under acidic conditions, followed by reduction of the nitro group to an amine. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon for the reduction step .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Benzimidazole: Widely used in the development of antifungal and antiparasitic drugs.
Imidazo[1,2-a]pyridine: Investigated for its activity against multidrug-resistant tuberculosis.
Uniqueness: 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine stands out due to its dual functionality, combining the properties of both aniline and imidazole
Properties
IUPAC Name |
2-(3-aminophenyl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCILMAMLEHOLRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275498 |
Source
|
Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-49-8 |
Source
|
Record name | 2-(3-Aminophenyl)-1H-benzimidazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13676-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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